
Diclofenac sodium
Overview
Description
Diclofenac sodium is a nonsteroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammatory diseases such as arthritis, dysmenorrhea, and other musculoskeletal disorders . It is a phenylacetic acid derivative and works by inhibiting the synthesis of prostaglandins, which are compounds involved in inflammation and pain signaling .
Mechanism of Action
Target of Action
Diclofenac sodium, a phenylacetic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac inhibits COX-1 and COX-2, thereby reducing the production of PGs . This inhibition is the common mechanism linking each effect of diclofenac . Unlike many traditional NSAIDs, diclofenac inhibits COX-2 with greater potency than COX-1 .
Biochemical Pathways
By inhibiting COX-1 and COX-2, diclofenac disrupts the synthesis of PGs, affecting the biochemical pathways involved in inflammation and pain signaling . This results in reduced inflammation and pain.
Pharmacokinetics
The physicochemical properties of diclofenac indicate that it is water-soluble and ionized in aqueous environmental media . It is unlikely to undergo significant environmental partitioning due to its presence in an anionic form in the environment . Diclofenac may undergo some partitioning to cationic adsorbent phases in the environment .
Result of Action
The inhibition of PG synthesis by diclofenac leads to reduced inflammation and pain signaling . This makes diclofenac an effective first-line therapy for acute and chronic pain and inflammation from a variety of causes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diclofenac. For instance, wastewater is the key exposure route for wildlife that may be exposed to diclofenac via the aquatic environment . The presence of diclofenac in wastewater treatment plants (WWTPs) can lead to long-term exposure of aquatic organisms to diclofenac, especially downstream of WWTPs . Furthermore, the physicochemical properties of diclofenac, such as its water solubility and ionization state, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Diclofenac sodium inhibits cyclooxygenase (COX)-1 and -2, which are enzymes responsible for producing prostaglandins (PGs) . PGs contribute to inflammation and pain signaling . The interaction between this compound and these enzymes is crucial in its role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of PGs, thereby reducing inflammation and pain signaling . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the COX-1 and COX-2 enzymes . By inhibiting these enzymes, this compound reduces the production of PGs, leading to decreased inflammation and pain signaling .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway that produces PGs . It interacts with the COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diclofenac sodium is synthesized through a multi-step process. The primary synthetic route involves the reaction of 2,6-dichloroaniline with phenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like methylene dichloride under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction mixture is subjected to rigorous purification steps, including crystallization and filtration, to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Diclofenac sodium undergoes various chemical reactions, including:
Oxidation: Diclofenac can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert diclofenac into its corresponding amine derivatives.
Substitution: Diclofenac can undergo substitution reactions, particularly involving the chlorine atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other bases are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated diclofenac derivatives.
Reduction: Amino derivatives of diclofenac.
Substitution: Various substituted diclofenac compounds depending on the reagents used.
Scientific Research Applications
Diclofenac sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but with a different chemical structure.
Naproxen: An NSAID that also inhibits COX enzymes but has a longer half-life compared to diclofenac.
Indomethacin: A potent NSAID with a higher risk of gastrointestinal side effects compared to diclofenac.
Uniqueness of Diclofenac Sodium: this compound is unique due to its relatively balanced inhibition of both COX-1 and COX-2 enzymes, providing effective anti-inflammatory and analgesic effects with a lower risk of gastrointestinal side effects compared to some other NSAIDs . Additionally, diclofenac is available in various formulations, including oral, topical, and injectable forms, making it versatile for different therapeutic applications .
Properties
CAS No. |
15307-79-6 |
|---|---|
Molecular Formula |
C14H11Cl2NNaO2 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19); |
InChI Key |
VSFBPYWDRANDLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[Na] |
Appearance |
Solid powder |
melting_point |
284.0 °C |
| 15307-79-6 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dichlofenal Diclofenac Diclofenac Potassium Diclofenac Sodium Diclofenac, Sodium Diclonate P Diclophenac Dicrofenac Feloran GP 45,840 GP-45,840 GP45,840 Novapirina Orthofen Orthophen Ortofen Sodium Diclofenac SR 38 SR-38 SR38 Voltaren Voltarol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



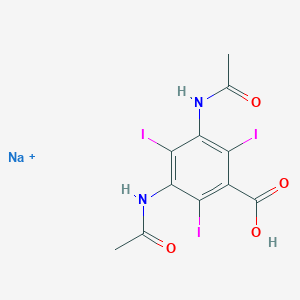


![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)
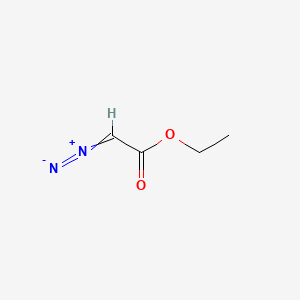
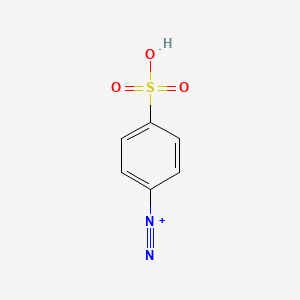

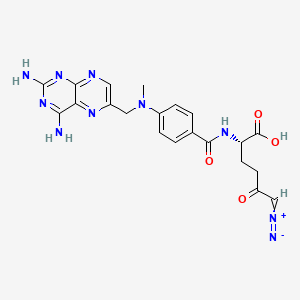
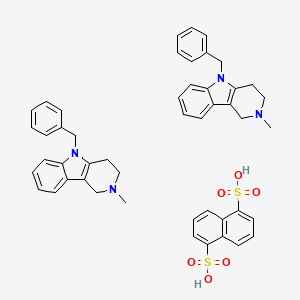
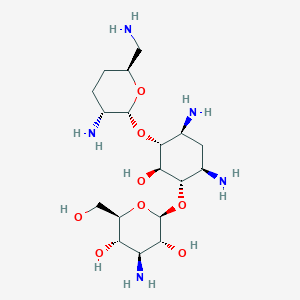
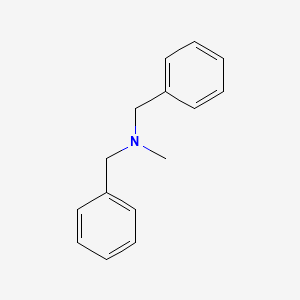

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)
